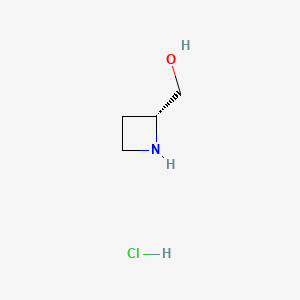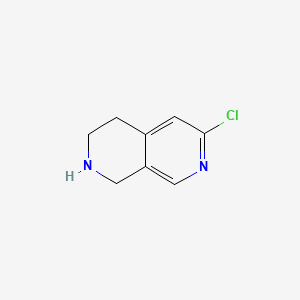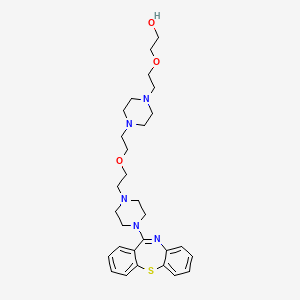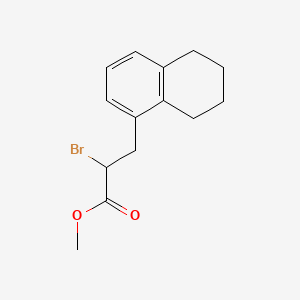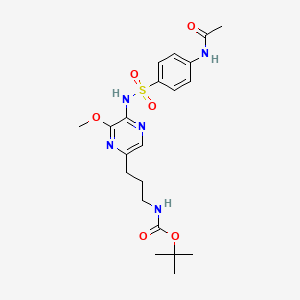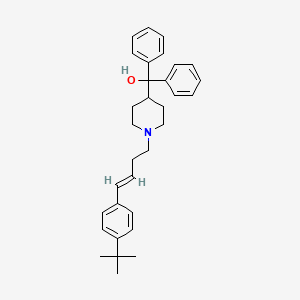
N-(1-Deoxy-D-fructos-1-yl)-L-cysteine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(1-Deoxy-D-fructos-1-yl)-L-cysteine” is a product of the reaction of fumonisin B1 (FB1) with glucose . It is a known Amadori compound .
Synthesis Analysis
The synthesis of “N-(1-Deoxy-D-fructos-1-yl)-L-cysteine” involves the reaction of fumonisin B1 (FB1) with glucose . The fate of this Amadori compound was studied in aqueous model systems as a function of pH and temperature .Molecular Structure Analysis
The molecular structure of “N-(1-Deoxy-D-fructos-1-yl)-L-cysteine” was identified based on the accurate mass measurements of characteristic ions and fragmentation patterns using high-resolution liquid chromatography-Orbitrap mass spectrometry (LC-Orbitrap MS) analysis .Chemical Reactions Analysis
The degradation of “N-(1-Deoxy-D-fructos-1-yl)-L-cysteine” was studied in aqueous model systems as a function of time and pH . The samples were reacted at 90 degrees C for up to 7 hours while maintaining the pH constant at 5, 6, 7, or 8 .科学的研究の応用
1. Biochemical Interactions and Potential Antioxidative Properties
Interaction with Platinum Compounds
Research has shown that certain Amadori compounds, which include derivatives similar to N-(1-Deoxy-D-fructos-1-yl)-L-cysteine, interact with platinum(II), suggesting potential applications in bioinorganic chemistry and possibly in the development of new chemotherapeutic agents (Ferrari et al., 2007).
Antioxidant Activity
N-(1-Deoxy-D-fructos-1-yl)-L-arginine, a compound structurally related to N-(1-Deoxy-D-fructos-1-yl)-L-cysteine, has been identified in aged garlic extract and shown to possess antioxidant properties, scavenging hydrogen peroxide and potentially contributing to the antioxidant activity of the extract. This highlights the potential antioxidative applications of similar Amadori compounds (Ryu et al., 2001).
2. Applications in Materials Science
Nanofiltration Membrane Enhancement
The modification of nanofiltration membranes with L-cysteine functionalized nanoparticles, including those derived from Amadori reaction products, has been shown to improve membrane permeability, antifouling ability, and separation efficiency, indicating potential applications in water treatment and purification technologies (Bandehali et al., 2020).
3. Pharmacological Implications and Health Applications
ACE Inhibitory Activity
Amadori products derived from L-lysine and L-arginine have been synthesized and screened for angiotensin I-converting enzyme (ACE) inhibitory activity, showing moderate activity and suggesting potential applications in managing hypertension and cardiovascular diseases (Srinivas & Harohally, 2012).
Lead Decorporation
N-(1-Deoxy-D-fructos-1-yl)-L-amino acids have been investigated for their ability to reduce lead levels in mice, suggesting a potential application in treating lead poisoning. This research underlines the potential therapeutic benefits of Amadori products in chelation therapy (Huo et al., 2004).
作用機序
Target of Action
The primary target of N-(1-Deoxy-D-fructos-1-yl)-L-cysteine is the angiotensin-converting enzyme (ACE) . ACE plays a crucial role in the Renin-Angiotensin System (RAS), which regulates blood pressure and fluid balance.
Mode of Action
N-(1-Deoxy-D-fructos-1-yl)-L-cysteine acts as a competitive inhibitor of ACE . It interacts with ACE primarily through hydrogen bonding, leading to fluorescence quenching and changes in the secondary structure of ACE .
Pharmacokinetics
The compound exhibits good ACE inhibitory and digestive stability .
Result of Action
The molecular and cellular effects of N-(1-Deoxy-D-fructos-1-yl)-L-cysteine’s action include the quenching of ACE fluorescence and changes in ACE’s secondary structure . These changes may contribute to its inhibitory effect on ACE, potentially mitigating hypertension .
Action Environment
The action of N-(1-Deoxy-D-fructos-1-yl)-L-cysteine can be influenced by environmental factors such as temperature and pH . For instance, at lower pH, the compound favors 1,2-enolization, while at higher pH, 2,3-enolization becomes a more relevant degradation pathway .
将来の方向性
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(1-Deoxy-D-fructos-1-yl)-L-cysteine involves the condensation of L-cysteine with 1-deoxy-D-fructose.", "Starting Materials": [ "L-cysteine", "1-deoxy-D-fructose" ], "Reaction": [ "Step 1: Dissolve L-cysteine in water and adjust the pH to around 8-9 using sodium hydroxide.", "Step 2: Dissolve 1-deoxy-D-fructose in water and adjust the pH to match that of the L-cysteine solution.", "Step 3: Slowly add the 1-deoxy-D-fructose solution to the L-cysteine solution while stirring vigorously.", "Step 4: Continue stirring the reaction mixture for several hours at room temperature.", "Step 5: Adjust the pH of the reaction mixture to around 2-3 using hydrochloric acid.", "Step 6: Filter the resulting precipitate and wash with water to obtain N-(1-Deoxy-D-fructos-1-yl)-L-cysteine." ] } | |
CAS番号 |
846568-65-8 |
製品名 |
N-(1-Deoxy-D-fructos-1-yl)-L-cysteine |
分子式 |
C9H17NO7S |
分子量 |
283.295 |
IUPAC名 |
(2R)-3-sulfanyl-2-[[(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexyl]amino]propanoic acid |
InChI |
InChI=1S/C9H17NO7S/c11-2-6(13)8(15)7(14)5(12)1-10-4(3-18)9(16)17/h4,6-8,10-11,13-15,18H,1-3H2,(H,16,17)/t4-,6+,7+,8+/m0/s1 |
InChIキー |
DORRTRFFDBKICV-MLQRGLMKSA-N |
SMILES |
C(C(C(C(C(=O)CNC(CS)C(=O)O)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![3-[4-[4-(2-Chloro-3-hydroxypropoxy)benzyl]phenoxy]propane-1,2-diol](/img/structure/B568963.png)
![2-Chloro-3-[4-({4-[(oxiran-2-yl)methoxy]phenyl}methyl)phenoxy]propan-1-ol](/img/structure/B568964.png)
![1,2-Propanediol, 3-[4-[[4-(oxiranylmethoxy)phenyl]methyl]phenoxy]-](/img/structure/B568965.png)
